molecular formula C30H29N5O4S B154520 Fiduxosin CAS No. 208993-54-8

Fiduxosin

Katalognummer: B154520
CAS-Nummer: 208993-54-8
Molekulargewicht: 555.6 g/mol
InChI-Schlüssel: WDTAYDBPNYFWDR-WOJBJXKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fiduxosin ist ein selektiver und potenter α1-Adrenozeptor-Antagonist mit inhibitorischen Wirkungen auf den α1a-Adrenozeptor, den α1b-Adrenozeptor und den α1d-Adrenozeptor. Er wird hauptsächlich zur Behandlung der benignen Prostatahyperplasie eingesetzt, einer häufigen Erkrankung bei älteren Männern .

Wissenschaftliche Forschungsanwendungen

Fiduxosin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Antagonisierung von α1-Adrenozeptoren, insbesondere α1a-Adrenozeptor und α1d-Adrenozeptor. Diese selektive Antagonisierung führt zur Relaxation der glatten Muskulatur im unteren Harntrakt und lindert so die Symptome der benignen Prostatahyperplasie. Die molekularen Zielstrukturen umfassen die α1-Adrenozeptoren, und die beteiligten Pfade sind mit der Hemmung der adrenergen Signalübertragung verbunden .

Wirkmechanismus

Target of Action

Fiduxosin is a selective and potent α1-adrenoceptor antagonist . It primarily targets α1a-adrenoceptor, α1b-adrenoceptor, and α1d-adrenoceptor . These receptors play a crucial role in the regulation of smooth muscle tone in the lower urinary tract, which is particularly relevant in conditions like benign prostatic hyperplasia .

Mode of Action

This compound interacts with its targets by binding to α1-adrenoceptors, thereby inhibiting their activity . This interaction is characterized by higher affinity for α1a- and α1d-adrenoceptors compared to α1b-adrenoceptors . The inhibition of these receptors leads to relaxation of smooth muscle in the prostate and bladder neck, which can alleviate urinary symptoms associated with benign prostatic hyperplasia .

Biochemical Pathways

It’s known that the drug’s antagonistic action on α1-adrenoceptors disrupts the normal signaling pathways of these receptors, leading to changes in smooth muscle tone in the lower urinary tract .

Pharmacokinetics

This compound exhibits dose-independent and time-invariant pharmacokinetics over a dose range of 30–120 mg/day under fasting conditions . Following oral administration, it is transformed to its main and pharmacologically active metabolite . The drug’s pharmacokinetics parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC) are linearly proportional with dose .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle in the lower urinary tract. By selectively blocking α1-adrenoceptors, this compound reduces muscle tone in the prostate and bladder neck, thereby improving urinary flow and reducing symptoms of benign prostatic hyperplasia .

Action Environment

Environmental factors, particularly food intake, can influence the action of this compound. Studies have shown that food significantly increases the bioavailability of this compound . Under nonfasting conditions, the central value of maximum plasma concentration (Cmax) was more than 4-fold and the area under the plasma concentration-time curve (AUC) central value was more than 2-fold the central value of the fasting regimen . This suggests that food intake can enhance the absorption and efficacy of this compound.

Biochemische Analyse

Biochemical Properties

Fiduxosin has a higher affinity for cloned human α1a- (0.16 nM) and α1d-adrenoceptors (0.92 nM) in radioligand binding studies compared with α1b-adrenoceptors (25 nM) . This suggests that this compound interacts with these proteins, potentially altering their function and influencing biochemical reactions within the cell .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For example, it has been found to protect cancer cells from the cytotoxicity induced by platinum compounds . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action is thought to involve its binding interactions with α1-adrenoceptors . By binding to these receptors, this compound may inhibit or activate enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In a study conducted on healthy elderly male subjects, it was found that this compound’s pharmacokinetics were dose-independent and time-invariant over the 30–120 mg/day dose range under fasting conditions . This suggests that the effects of this compound on cellular function may change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For example, in conscious dogs, this compound caused dose- and time-dependent blockade of the intraurethral pressure and mean arterial pressure responses to phenylephrine .

Transport and Distribution

Given its lipophilic nature and its interactions with α1-adrenoceptors, it is likely that it is transported and distributed within cells and tissues in a manner similar to other lipophilic drugs .

Subcellular Localization

Given its interactions with α1-adrenoceptors, which are typically located on the cell membrane, it is likely that this compound localizes to the cell membrane where it can interact with these receptors .

Vorbereitungsmethoden

Fiduxosin wurde unter Verwendung einer konvergenten Strategie entwickelt, die die Herstellung eines enantiomerenreinen 3,4-cis-disubstituierten Pyrrolidins und eines 2,3,5-trisubstituierten Thienopyrazins in regioisomerer Weise umfasst. Der Syntheseweg beinhaltet eine [3+2]-Cycloaddition eines enantiomerenreinen Azomethin-Ylids, gefolgt von diastereoselektiver Kristallisation, um das Benzopyranopyrrolidin in hoher diastereomerer und enantiomerer Reinheit herzustellen. Es wurden Bedingungen für die Reduktion eines O-Aryl-Lactons entwickelt, das zur Epimerisierung neigt, und die Cyclisierung des Alkohols/Phenols zum Ether wurde mit hoher Ausbeute erzielt .

Analyse Chemischer Reaktionen

Fiduxosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Fiduxosin wird mit anderen α1-Adrenozeptor-Antagonisten wie Terazosin und Tamsulosin verglichen. Im Gegensatz zu diesen Verbindungen zeigt this compound eine höhere Selektivität für den α1a-Adrenozeptor und den α1d-Adrenozeptor, was zu weniger kardiovaskulären Nebenwirkungen führt. Zu den ähnlichen Verbindungen gehören:

Das einzigartige Selektivitätsprofil von this compound macht es zu einer wertvollen Verbindung zur Behandlung der benignen Prostatahyperplasie mit reduziertem Risiko für hypotensive Nebenwirkungen.

Eigenschaften

IUPAC Name

5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O4S/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37)/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTAYDBPNYFWDR-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017163
Record name Fiduxosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208993-54-8
Record name Fiduxosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208993-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fiduxosin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208993548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fiduxosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIDUXOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9O92HYT6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fiduxosin
Reactant of Route 2
Fiduxosin
Reactant of Route 3
Fiduxosin
Reactant of Route 4
Reactant of Route 4
Fiduxosin
Reactant of Route 5
Fiduxosin
Reactant of Route 6
Fiduxosin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.